molecular formula C17H18ClNO3 B6382299 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% CAS No. 1261944-85-7

5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%

Cat. No. B6382299
CAS RN: 1261944-85-7
M. Wt: 319.8 g/mol
InChI Key: QAAAUHZVBLOUAB-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (5-BOC-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine compound that is used in a variety of biochemical and physiological studies. 5-BOC-2-CP is used in the synthesis of other compounds, as well as for its ability to act as a reagent in a variety of chemical reactions.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has also been used in the study of enzyme inhibition and enzyme activation, as well as in the study of the structure and function of proteins and other biomolecules.

Mechanism of Action

5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% acts as a reagent in a variety of chemical reactions. It is an aromatic amine compound that can act as a catalyst in the synthesis of other organic compounds. It is also an inhibitor of enzymes, which means that it can block the activity of certain enzymes. In addition, it can act as an activator of certain enzymes, which can lead to the production of certain products.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, it has been shown to be an activator of certain enzymes, which can lead to the production of certain products. It has also been shown to have an effect on the structure and function of proteins and other biomolecules, as well as on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a highly reactive compound and can be used in a variety of chemical reactions. However, it has some limitations, such as its limited solubility in water and its potential to cause irritation if it comes into contact with skin or eyes.

Future Directions

The potential future directions for 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% include further research into its biochemical and physiological effects, the development of new drugs based on its structure, and the study of its potential applications in the synthesis of other compounds. In addition, further research into its mechanism of action, its effects on gene expression, and its potential as an enzyme activator or inhibitor could lead to new insights into its potential uses. Finally, further research into its solubility and its potential to cause irritation could lead to new ways of using it safely in laboratory experiments.

Synthesis Methods

The synthesis of 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is a relatively simple process that begins with the reaction of 2-chlorophenol and 4-bromoacetophenone in a basic medium. This reaction is then followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(4-BOC-Aminophenyl)-2-chlorophenol, 95%, which is then purified by recrystallization.

properties

IUPAC Name

tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAUHZVBLOUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate

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